7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one
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Overview
Description
7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one is a complex organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing precursors that undergo cyclization to form the benzopyran core.
Aldol Condensation: This reaction can be used to introduce the oxopropyl group.
Oxidation and Reduction: These reactions are often employed to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter its oxidation state.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzopyran Derivatives: Compounds with similar core structures but different functional groups.
Flavonoids: Naturally occurring compounds with a benzopyran core, known for their biological activities.
Uniqueness
7-(2-Oxopropyl)-6H,7H-(1)benzopyrano(4,3-b)(1)benzopyran-6-one is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
63326-88-5 |
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Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
7-(2-oxopropyl)-7H-chromeno[3,2-c]chromen-6-one |
InChI |
InChI=1S/C19H14O4/c1-11(20)10-14-12-6-2-4-8-15(12)22-18-13-7-3-5-9-16(13)23-19(21)17(14)18/h2-9,14H,10H2,1H3 |
InChI Key |
UCBOKJIASIHXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C2=CC=CC=C2OC3=C1C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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